molecular formula C15H28N2O6 B061422 tri-tert-Butyl hydrazine-1,1,2-tricarboxylate CAS No. 185456-26-2

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate

Cat. No. B061422
CAS RN: 185456-26-2
M. Wt: 332.39 g/mol
InChI Key: XDILSMVBIXONSC-UHFFFAOYSA-N
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Description

Tri-tert-Butyl hydrazine-1,1,2-tricarboxylate (TTBH-1,1,2-TC) is an organic compound that has been used in various scientific research applications. It is a hydrazine derivative of a tricarboxylic acid, containing three tert-butyl groups attached to the hydrazine moiety. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has been used in a variety of scientific research applications, including synthesis, drug delivery, and biochemistry.

Scientific Research Applications

  • Synthesis and Characterization :

    • Rasmussen (2006) explored methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate, leading to mono- or di-substituted hydrazine derivatives. This research highlights the synthetic versatility of hydrazine derivatives in organic chemistry (Rasmussen, 2006).
  • Catalysis and Reactivity :

    • Waser et al. (2006) reported on the Co- and Mn-catalyzed hydrohydrazination and hydroazidation reactions of olefins using di-tert-butyl azodicarboxylate. This study suggests potential catalytic applications of hydrazine derivatives in organic transformations (Waser, Gášpár, Nambu, & Carreira, 2006).
  • Structural and Molecular Studies :

  • Potential in Drug Synthesis and Bioactive Compounds :

  • Material Science and Polymer Chemistry :

    • Uhl, Molter, and Neumüller (2001) explored the synthesis of dialkylaluminum hydrazides from hydrazine, providing insights into the applications of hydrazine derivatives in material science and polymer chemistry (Uhl, Molter, & Neumüller, 2001).

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILSMVBIXONSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452338
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185456-26-2
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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